![molecular formula C20H23N5O B3015064 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1797172-24-7](/img/structure/B3015064.png)
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential applications in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer treatment.
Scientific Research Applications
Scientific Research Applications of Pyridine Derivatives
Parkinsonism and Neurotoxicity
Research on the neurotoxic effects of compounds related to MPTP (a pyridine derivative) has shown that such compounds can selectively damage cells in the substantia nigra, leading to marked parkinsonism. This highlights the neurotoxic potential of certain pyridine derivatives in scientific studies aimed at understanding neurological disorders (Hansen et al., 1983).
HIV-1 Protease Inhibition
L-735,524, a compound with a pyridinyl group, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, undergoing clinical evaluation. Research into its metabolites in human urine has contributed to understanding its pharmacokinetics and the metabolic pathways involved in its processing, indicating the relevance of pyridine derivatives in antiviral research (Balani et al., 1995).
Insomnia Treatment Through Orexin Receptor Antagonism
SB-649868, featuring a pyridinyl moiety, is under development as an orexin 1 and 2 receptor antagonist for treating insomnia. Its disposition and metabolism in humans have been studied, revealing the compound's pharmacokinetics and the role of its metabolites, emphasizing the therapeutic potential of pyridine derivatives in sleep disorder treatments (Renzulli et al., 2011).
properties
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15-5-2-3-7-18(15)24-20(26)23-14-16-8-11-25(12-9-16)19-17(13-21)6-4-10-22-19/h2-7,10,16H,8-9,11-12,14H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCGZLJYYFDPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.